
5-Bromo-8-nitroquinoline
Overview
Description
5-Bromo-8-nitroquinoline is an organic compound with the chemical formula C9H5BrN2O2. It is a light yellow solid with a distinctive smell. This compound is commonly used as an intermediate in organic synthesis for the preparation of chemicals such as pesticides, pharmaceuticals, and dyes .
Mechanism of Action
Target of Action
Quinoline derivatives, to which 5-bromo-8-nitroquinoline belongs, are known to interact with a wide range of biological targets due to their versatile applications in medicinal and industrial chemistry .
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This allows them to interact with various biological targets, leading to a broad spectrum of bio-responses .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, contributing to their broad spectrum of bio-responses .
Result of Action
A series of cyano, bromo, methoxy, and nitro groups-substituted quinoline were synthesized and evaluated for their anticancer activity against various cancer cell lines . This suggests that this compound may have potential anticancer activity.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 5-Bromo-8-nitroquinoline typically involves the nitration of quinoline derivatives followed by bromination. One common method includes the nitration of 2-methylquinoline to produce a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines. The methyl group in 2-methyl-8-nitroquinoline is then oxidized, involving consecutive steps of bromination and hydrolysis in aqueous sulfuric acid .
Industrial production methods often utilize greener and more sustainable chemical processes. These include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and ionic liquids .
Chemical Reactions Analysis
5-Bromo-8-nitroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinoline ring.
Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and various oxidizing agents for oxidation reactions .
Scientific Research Applications
Pharmaceutical Development
5-Bromo-8-nitroquinoline is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are explored for their potential therapeutic effects against various diseases, particularly neurological disorders and cancer. The compound's structure allows for modifications that can enhance its biological activity.
Key Insights:
- Antimalarial Activity: Research indicates that derivatives of this compound serve as lead compounds for developing new antimalarial drugs. These derivatives aim to improve upon existing treatments by modifying specific positions on the quinoline scaffold to enhance efficacy and safety profiles.
- Cytochrome P450 Inhibition: The compound has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism. This property is crucial for assessing drug interactions and pharmacokinetics in drug development.
Biological Research
In biological studies, this compound is employed to investigate enzyme mechanisms and receptor interactions. This research provides insights into cellular processes and disease mechanisms.
Applications:
- Fluorescent Probes: The compound can be utilized to develop fluorescent probes for imaging applications in cellular studies, enhancing visualization and understanding of biological systems .
- Antimicrobial Properties: Similar quinoline derivatives have shown potential antimicrobial activities, suggesting that this compound may also possess bioactive characteristics worth exploring.
Material Science
This compound finds applications in the development of advanced materials, including organic semiconductors. Its unique electronic properties make it suitable for various applications in material science.
Properties:
- The compound's ability to undergo nucleophilic substitution reactions allows for the synthesis of complex organic materials, which can be used in electronic devices and sensors.
Environmental Monitoring
The compound can also be utilized in environmental assessments, particularly for detecting pollutants. Its chemical properties enable it to interact with various environmental contaminants, aiding compliance with safety regulations.
Table: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceutical Development | Synthesis of antimalarial drugs | Enhances efficacy and safety profiles |
Biological Research | Enzyme mechanism studies; fluorescent probes | Insights into cellular processes; potential antimicrobial activity |
Material Science | Development of organic semiconductors | Unique electronic properties facilitate advanced materials |
Environmental Monitoring | Detection of pollutants | Aids compliance with safety regulations |
Case Studies
- Antimalarial Drug Development : A study focused on synthesizing primaquine analogs using the this compound scaffold demonstrated enhanced antimalarial activity compared to existing drugs. This research emphasizes the importance of structure-activity relationships (SAR) in drug design.
- Cytochrome P450 Studies : Investigations into the inhibitory effects of this compound on CYP1A2 provided critical data for understanding drug metabolism and potential interactions with co-administered medications.
- Fluorescent Imaging : Research utilizing this compound as a fluorescent probe highlighted its effectiveness in enhancing imaging techniques within cellular studies, leading to improved visualization methods in biological research .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-8-nitroquinoline include other quinoline derivatives such as 8-nitroquinoline and 5-chloro-8-nitroquinoline. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
8-Nitroquinoline:
5-Chloro-8-nitroquinoline: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Biological Activity
5-Bromo-8-nitroquinoline (C₉H₅BrN₂O₂) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a quinoline core substituted with a bromine atom at the 5-position and a nitro group at the 8-position. Its molecular weight is 253.05 g/mol, and it exhibits unique chemical reactivity due to the presence of these functional groups, which influence its interactions with biological macromolecules.
Biological Activities
1. Inhibition of Cytochrome P450 Enzymes
One of the most notable biological activities of this compound is its ability to inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant drug-drug interactions that may alter therapeutic outcomes or increase toxicity.
2. Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial activity. The compound's ability to interact with microbial targets makes it a potential candidate for developing new antimicrobial agents .
3. Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of quinoline have been tested for their ability to induce apoptosis in cancer cells, suggesting a mechanism of action that could be exploited in cancer therapy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytochrome P450 Inhibition : By inhibiting CYP1A2, the compound can alter the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity.
- Interaction with Biological Macromolecules : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparative Analysis with Similar Compounds
The table below summarizes key structural analogs and their biological activities:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Br at C5, NO₂ at C8 | CYP1A2 inhibitor, anticancer |
6-Bromo-5-nitroquinoline | Br at C6, NO₂ at C5 | Anticancer activity |
8-Hydroxyquinoline | OH at C8 | Antimicrobial, antiviral |
Chloroquine | Cl at C7 | Antimalarial |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against HeLa and HT29 cancer cell lines compared to standard treatments like 5-fluorouracil (5-FU) . The compound's apoptotic effects were linked to its ability to induce cell death in cancerous cells.
- Antimicrobial Research : In another investigation, derivatives of quinoline were tested for their antibacterial properties against Gram-positive bacteria. The results indicated that certain substitutions enhanced antimicrobial activity significantly compared to standard antibiotics .
Properties
IUPAC Name |
5-bromo-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELNBLNDYLAJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342426 | |
Record name | 5-Bromo-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176967-80-9 | |
Record name | 5-Bromo-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 5-bromo-8-nitroquinoline structure in the development of new antimalarial drugs?
A1: The this compound scaffold serves as a crucial starting point for synthesizing a series of primaquine analogs. Primaquine is a known antimalarial drug, and these structural analogs aim to improve upon its efficacy and safety profile. The research focuses on substituting the 5-bromo position with various phenoxy groups and modifying the 2-position with benzyloxy or methoxy groups [, ]. This approach explores the structure-activity relationship (SAR) to identify compounds with enhanced antimalarial activity.
Q2: What were the key findings regarding the antimalarial activity of these this compound derivatives?
A2: The studies highlighted two specific compounds, 39 and 45, exhibiting promising activity against the Plasmodium yoenii parasite in mice. Notably, a single oral dose of 100 mg/kg of these compounds resulted in the elimination of parasites in 80% and 90% of the infected mice, respectively []. Further investigation into compound 45 revealed its effectiveness at even lower doses, with 80% of mice clearing the parasite at a single dose of 20 mg/kg. Importantly, this compound displayed lower acute toxicity in mice compared to primaquine, suggesting a potentially improved safety profile []. These findings underscore the potential of this compound derivatives as a source for developing novel antimalarial treatments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.